Cas no 1073372-10-7 (5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride)
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride
- RARECHEM AL BW 0056
- TIMTEC-BB SBB004018
- P-CHLOROPHENETHYLAMINE
- 2-(P-CHLOROPHENYL)ETHYLAMINE
- 2-(4-CHLOROPHENYL)ETHANAMINE
- 2-(4-CHLOROPHENYL)ETHYLAMINE
- 1-AMINO-2-(4-CHLOROPHENYL)ETHANE
- 1-(2-AMINOETHYL)-4-CHLOROBENZENE
- 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride
- 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine, HCl
- 5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine,hydrochloride
- 5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine;hydrochloride
- AKOS015892011
- 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine HCl
- MFCD09972198
- BS-23384
- DTXSID90674390
- 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
- 1073372-10-7
- 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine,hydrochloride
- 5-Chloro-3-fluoro-N-isopropylpyridin-2-aminehydrochloride
- 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride
-
- MDL: MFCD09972198
- Inchi: 1S/C8H10ClFN2.ClH/c1-5(2)12-8-7(10)3-6(9)4-11-8;/h3-5H,1-2H3,(H,11,12);1H
- InChI Key: XAVUHMPTJMMNGC-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)F)NC(C)C.Cl
Computed Properties
- Exact Mass: 224.02800
- Monoisotopic Mass: 224.0283319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 3.56940
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 091403-1g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, 95+% |
1073372-10-7 | 95+% | 1g |
$152.00 | 2023-09-08 | |
| Matrix Scientific | 091403-5g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, 95+% |
1073372-10-7 | 95+% | 5g |
$404.00 | 2023-09-08 | |
| Matrix Scientific | 091403-10g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, 95+% |
1073372-10-7 | 95+% | 10g |
$599.00 | 2023-09-08 | |
| Fluorochem | 211226-1g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-aminehydrochloride |
1073372-10-7 | 95% | 1g |
£50.00 | 2022-02-28 | |
| Fluorochem | 211226-5g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-aminehydrochloride |
1073372-10-7 | 95% | 5g |
£150.00 | 2022-02-28 | |
| Fluorochem | 211226-25g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-aminehydrochloride |
1073372-10-7 | 95% | 25g |
£300.00 | 2022-02-28 | |
| Fluorochem | 211226-100g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-aminehydrochloride |
1073372-10-7 | 95% | 100g |
£750.00 | 2022-02-28 | |
| Chemenu | CM174757-100g |
5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride |
1073372-10-7 | 95% | 100g |
$533 | 2021-08-05 | |
| TRC | C349100-100mg |
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride |
1073372-10-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C349100-250mg |
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride |
1073372-10-7 | 250mg |
$ 75.00 | 2023-04-18 |
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride Suppliers
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride
Introduction to 5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride (CAS No. 1073372-10-7)
5-Chloro-3-fluoro-2-(N-isopropylamino)pyridine Hydrochloride, a compound with the chemical formula C9H14ClF2N2O·HCl, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in drug development and its structural features that make it a promising candidate for various therapeutic interventions. The presence of both chloro and fluoro substituents, along with an N-isopropylamino group, contributes to its unique reactivity and potential biological activity.
The CAS number 1073372-10-7 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and regulatory documents. This numbering system is crucial for distinguishing it from other compounds with similar chemical properties. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical formulations.
In recent years, there has been a growing interest in fluorinated pyridines due to their role in enhancing the metabolic stability and bioavailability of drugs. The 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride structure exemplifies this trend, as the fluorine atom can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This compound has been explored in several research studies aimed at developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. The 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride scaffold can be modified to create molecules that specifically inhibit certain kinases, thereby offering a targeted therapeutic approach. Recent studies have demonstrated that fluorinated pyridines can improve the binding affinity and selectivity of kinase inhibitors, making them more effective in vivo.
The N-isopropylamino group in the molecule contributes to its basicity, which can be leveraged in designing compounds that require interaction with acidic or basic biological targets. This feature makes it particularly useful in the development of antiviral and antibacterial agents, where precise interaction with viral or bacterial enzymes is essential for efficacy. Additionally, the chloro substituent can participate in various chemical reactions, such as nucleophilic substitution, allowing for further functionalization and diversification of the compound's structure.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride with greater accuracy. These tools allow for virtual screening of large libraries of compounds to identify potential hits that can be further optimized. Such computational approaches have significantly reduced the time and cost associated with drug discovery, making it possible to explore more complex molecular structures efficiently.
The synthesis of 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as flow chemistry and catalytic processes, has improved the efficiency of these synthetic routes. Moreover, green chemistry principles have been increasingly applied to minimize waste and reduce environmental impact during the synthesis process.
In clinical research, 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride has been investigated as a potential lead compound for treating inflammatory diseases. Inflammatory pathways are implicated in conditions such as rheumatoid arthritis and inflammatory bowel disease, and modulating these pathways can lead to effective therapeutic interventions. Preclinical studies have shown that derivatives of this compound can inhibit key inflammatory mediators, providing a promising avenue for further development.
The pharmacokinetic properties of 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride are also an area of active research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to gain detailed insights into these processes. This information is vital for optimizing drug formulations and predicting potential side effects.
The future prospects of 5-chloro-3-fluoro-2-(N-isopropylamino)pyridine hydrochloride are bright, with ongoing research aimed at expanding its applications in medicine and beyond. As our understanding of biological systems continues to grow, new opportunities will arise for developing innovative therapeutics based on this versatile scaffold. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
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